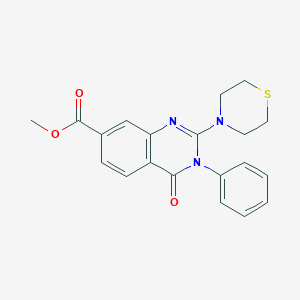

N-(3-(1H-茚-2-基)-1H-茚-2-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

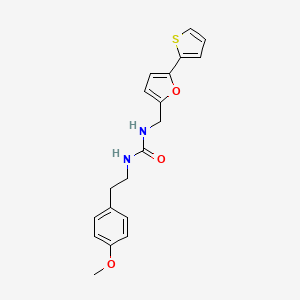

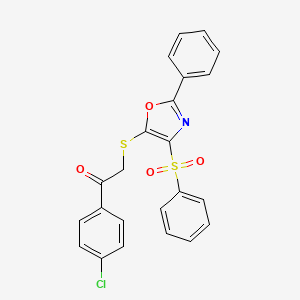

“N-(3-(1H-inden-2-yl)-1H-inden-2-yl)acetamide” is a compound that is related to a class of compounds known as 1H-inden-1-one substituted acetamide derivatives . These compounds have been studied for their anticancer activity .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2,3-dihydro-1H-inden-1-ones with suitable 2-chloroacetamides . This reaction yields 2,3-dihydro-1H-inden-2-ylidene derivatives . The structure of the newly synthesized compounds is confirmed by IR, 1H-NMR, mass spectroscopic data, and elemental analyses .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using density functional theory (DFT) with B3LYP/6-311++G(d,p) basis set . The geometrical parameters, frontier molecular orbitals, global reactivity parameters, and MESP surfaces were all predicted using the same basis set on completely optimized geometries .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the reaction of 1-arylhydrazinecarbonitriles with 2-chloro-4,5-dihydro-1H-imidazole, yielding 2,3-dihydro-1H-inden-2-ylidene derivatives . These are subsequently converted into the corresponding amides, sulfonamides, ureas, and thioureas .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, 1H-Inden-1-one, 2,3-dihydro- has a molecular weight of 132.1592 .科学研究应用

分子结构和性质

对 3-硝基苯乙酰胺和乙酰胺衍生物等分子的研究突出了它们在理解非线性光学材料和分子结构中的重要性。例如,3-硝基苯乙酰胺(也称为 N-(3-硝基苯基)乙酰胺)以其有机非线性光学材料特性而闻名,它在特定的手性空间群中结晶,表明在光学技术中具有潜在的应用 (Mahalakshmi, Upadhyaya, & Row, 2002)。同样,通过电子衍射研究乙酰胺和 N-甲基乙酰胺的分子结构揭示了有关键长和键角的关键细节,提供了对气态和晶态中分子相互作用的见解 (Kimura & Aoki, 1953)。

在药物化学中的应用

乙酰胺衍生物已被探索其抗癌活性,展示了特定结构在靶向癌症通路中的作用。例如,一种抗癌候选药物 N-(2-氨基苯基)-2-(2-异丙基苯氧基)乙酰胺已被合成并分析其抑制 VEGFr 受体的潜力,表明通过分子对接分析为癌症治疗提供了一种有前途的方法 (Sharma et al., 2018)。

化学和催化

使用固定化脂肪酶对 2-氨基苯酚进行化学选择性乙酰化以生成 N-(2-羟苯基)乙酰胺,突出了乙酰胺衍生物在合成抗疟疾药物中间体中的重要性。这一过程优化和动力学研究突出了乙酰胺衍生物在药物合成中的效率和潜在的绿色化学应用 (Magadum & Yadav, 2018)。

抗氧化活性

由吡唑-乙酰胺衍生物构建的新型 Co(II) 和 Cu(II) 配位配合物的合成和表征证明了氢键对自组装过程的影响。这些配合物表现出显着的抗氧化活性,这可能有利于开发新的抗氧化剂 (Chkirate et al., 2019)。

作用机制

Target of Action

The compound N-(3-(1H-inden-2-yl)-1H-inden-2-yl)acetamide, also known as N-{1’H,3H-[1,2’-biindene]-2-yl}acetamide, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these targets’ functions, leading to the observed biological effects.

Biochemical Pathways

The biochemical pathways affected by indole derivatives are diverse, given the broad spectrum of biological activities these compounds exhibit . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A , suggesting that they may interfere with the viral replication pathway.

Result of Action

Given the broad-spectrum biological activities of indole derivatives , it is likely that this compound could have multiple effects at the molecular and cellular levels.

属性

IUPAC Name |

N-[3-(1H-inden-2-yl)-1H-inden-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO/c1-13(22)21-19-12-16-8-4-5-9-18(16)20(19)17-10-14-6-2-3-7-15(14)11-17/h2-10H,11-12H2,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQTMPZDVGQFQDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C2=CC=CC=C2C1)C3=CC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamide](/img/structure/B2749185.png)

![3'-(4-Chlorophenyl)-1-[(3-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2749191.png)

![2-((2-fluorobenzyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2749198.png)